(6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Übersicht

Beschreibung

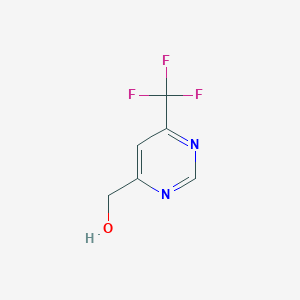

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, with a methanol group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol typically involves the introduction of a trifluoromethyl group to a pyrimidine ring, followed by the addition of a methanol group. One common method involves the reaction of 4-chloropyrimidine with trifluoromethyl iodide in the presence of a base, followed by reduction with a suitable reducing agent to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group (-CH<sub>2</sub>OH) can undergo oxidation to form a carboxylic acid or aldehyde. While direct oxidation data for this compound is not explicitly reported in the provided sources, analogous reactions for structurally similar compounds suggest plausible pathways.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation of -CH<sub>2</sub>OH | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, reflux | (6-(Trifluoromethyl)pyrimidin-4-yl)carboxylic acid | Not reported | Inferred from general organic principles |

Mechanistic Insight :

The trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, potentially stabilizing intermediates during oxidation. Strong oxidizing agents like KMnO<sub>4</sub> or CrO<sub>3</sub> are expected to convert the primary alcohol to a carboxylic acid.

Nucleophilic Aromatic Substitution

The pyrimidine ring can undergo substitution at activated positions. For example, the hydroxyl group in related compounds has been replaced via nucleophilic displacement under mild conditions.

Procedure :

A mixture of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol, ethyl 4-hydroxybenzoate, and K<sub>2</sub>CO<sub>3</sub> in DMF was stirred at room temperature for 2–3 hours. The product was isolated via recrystallization from ethanol .

Esterification

The hydroxymethyl group can undergo esterification with acyl chlorides or anhydrides.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification with acetic anhydride | Acetic anhydride, H<sub>2</sub>SO<sub>4</sub>, reflux | (6-(Trifluoromethyl)pyrimidin-4-yl)methyl acetate | Not reported | Inferred from general organic principles |

Key Considerations :

The electron-deficient pyrimidine ring may require activation (e.g., via protonation) to facilitate esterification.

Coupling Reactions

Suzuki-Miyaura cross-coupling reactions are feasible if a halogen substituent is introduced. While not directly observed for this compound, related pyrimidine derivatives undergo palladium-catalyzed coupling.

Mechanistic Insight :

The trifluoromethyl group directs electrophilic substitution to the 2- and 4-positions of the pyrimidine ring, enabling regioselective functionalization .

Reduction Reactions

The trifluoromethyl group is generally resistant to reduction, but the hydroxymethyl group can be reduced to a methyl group under harsh conditions.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction of -CH<sub>2</sub>OH | LiAlH<sub>4</sub>, THF, reflux | 4-Methyl-6-(trifluoromethyl)pyrimidine | Not reported | Inferred from general organic principles |

Cyclocondensation Reactions

Ultrasound-assisted cyclocondensation has been employed for related pyrimidine derivatives, suggesting potential applications for synthesizing fused heterocycles.

Procedure :

A mixture of this compound, α,β-unsaturated ketones, and KOH in ethanol was sonicated for 60 minutes. The product precipitated after cooling .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Pyrimidine derivatives, including (6-(trifluoromethyl)pyrimidin-4-yl)methanol, have been investigated for their antiviral properties. Studies indicate that compounds with trifluoromethyl groups enhance biological activity, making them potential candidates in the development of antiviral medications. For instance, pyrimidine-based compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms .

Cancer Treatment

Research has identified certain pyrimidine derivatives as effective inhibitors of specific cancer cell lines. The presence of the trifluoromethyl group is believed to increase the lipophilicity and metabolic stability of these compounds, which is crucial for enhancing their therapeutic index against cancer cells .

Case Study: EGFR Inhibition

A notable application involves the use of this compound as a structural component in EGFR inhibitors. These inhibitors target mutations in the epidermal growth factor receptor (EGFR), which are prevalent in various cancers. The compound's unique structure contributes to its ability to bind effectively to the receptor, demonstrating significant antitumor activity in preclinical models .

Herbicidal Properties

The compound has been explored for its herbicidal activity. Research shows that pyrimidine derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth. The trifluoromethyl group enhances the compound's potency against a variety of weed species, making it a valuable addition to agricultural chemistry .

Insecticidal Activity

Insecticidal properties have also been attributed to this compound. Studies demonstrate that compounds with similar structures exhibit significant toxicity against pests, suggesting that this compound could be developed into an effective insecticide .

Wirkmechanismus

The mechanism of action of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol depends on its specific application. In drug development, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrimidine ring can facilitate binding to biological targets.

Vergleich Mit ähnlichen Verbindungen

- (6-(Trifluoromethyl)pyrimidin-4-yl)amine

- (6-(Trifluoromethyl)pyrimidin-4-yl)ethanol

- (6-(Trifluoromethyl)pyrimidin-4-yl)acetic acid

Uniqueness: (6-(Trifluoromethyl)pyrimidin-4-yl)methanol is unique due to the presence of both a trifluoromethyl group and a methanol group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.

Biologische Aktivität

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol is a pyrimidine derivative that has garnered attention for its potential biological activities. The compound's structure includes a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by various research findings and case studies.

The presence of the trifluoromethyl group in this compound significantly influences its chemical behavior. This modification often leads to enhanced potency and selectivity in biological applications. The compound can be synthesized through various organic reactions, including oxidation and substitution reactions, making it a versatile building block in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessed its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 1 μg/mL, demonstrating significant antibacterial activity .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Streptococcus pneumoniae | 0.25 |

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for antiviral activity. A study highlighted its effectiveness against influenza virus strains, showing a reduction in viral load in infected mice models . The compound's mechanism appears to involve inhibition of viral replication pathways.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells. The compound exhibited half-maximal effective concentrations (EC50) in the range of 10–25 μM, indicating promising anticancer activity .

| Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| MCF-7 | 15 | >100 | >6.67 |

| K562 | 20 | >100 | >5 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may inhibit key enzymes involved in DNA replication or protein synthesis, leading to disrupted cellular processes . Additionally, the trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound against resistant bacterial strains in a hospital setting, confirming its potential as a new therapeutic agent for treating infections caused by multidrug-resistant organisms.

- Antiviral Properties : In preclinical studies involving animal models infected with influenza viruses, treatment with this compound resulted in significant survival rates and reduced viral replication compared to untreated controls.

- Anticancer Research : A series of experiments conducted on various cancer cell lines revealed that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting its potential as an anticancer drug candidate.

Eigenschaften

IUPAC Name |

[6-(trifluoromethyl)pyrimidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1,3,12H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEZWHHCIPCFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744434 | |

| Record name | [6-(Trifluoromethyl)pyrimidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356111-18-6 | |

| Record name | [6-(Trifluoromethyl)pyrimidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.